N-[4-(Benzenesulfonyl)-2-ethylphenyl]-1,1,1-trifluoromethanesulfonamide
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Overview
Description
N-[4-(Benzenesulfonyl)-2-ethylphenyl]-1,1,1-trifluoromethanesulfonamide is a complex organic compound that has garnered significant interest in various scientific fields due to its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Benzenesulfonyl)-2-ethylphenyl]-1,1,1-trifluoromethanesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of benzenesulfonyl chloride with an appropriate amine to form the sulfonamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[4-(Benzenesulfonyl)-2-ethylphenyl]-1,1,1-trifluoromethanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonyl groups.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atoms.
Coupling Reactions: The compound can be involved in coupling reactions, forming new carbon-sulfur or carbon-nitrogen bonds
Common Reagents and Conditions
Common reagents used in these reactions include strong bases like sodium hydroxide, oxidizing agents like hydrogen peroxide, and reducing agents such as lithium aluminum hydride. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various sulfonamide derivatives, while oxidation reactions can produce sulfonic acids .
Scientific Research Applications
N-[4-(Benzenesulfonyl)-2-ethylphenyl]-1,1,1-trifluoromethanesulfonamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[4-(Benzenesulfonyl)-2-ethylphenyl]-1,1,1-trifluoromethanesulfonamide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of carbonic anhydrase IX, preventing the enzyme from catalyzing the hydration of carbon dioxide. This inhibition disrupts the pH balance in cancer cells, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonamide Derivatives: Compounds like N-(2-benzenesulfonyl-ethyl)-N-phenyl-hydroxylamine share similar structural features and applications.
Trifluoromethanesulfonamide Derivatives: These compounds also exhibit similar reactivity and are used in various chemical and biological applications.
Uniqueness
N-[4-(Benzenesulfonyl)-2-ethylphenyl]-1,1,1-trifluoromethanesulfonamide is unique due to the combination of benzenesulfonyl and trifluoromethanesulfonamide groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
53443-69-9 |
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Molecular Formula |
C15H14F3NO4S2 |
Molecular Weight |
393.4 g/mol |
IUPAC Name |
N-[4-(benzenesulfonyl)-2-ethylphenyl]-1,1,1-trifluoromethanesulfonamide |
InChI |
InChI=1S/C15H14F3NO4S2/c1-2-11-10-13(24(20,21)12-6-4-3-5-7-12)8-9-14(11)19-25(22,23)15(16,17)18/h3-10,19H,2H2,1H3 |
InChI Key |
UCDXZLREZMOQPZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC(=C1)S(=O)(=O)C2=CC=CC=C2)NS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
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